molecular formula C9H12Cl2FN B1374678 1-(4-Chloro-2-fluorophenyl)-propylamine hydrochloride CAS No. 2208274-55-7

1-(4-Chloro-2-fluorophenyl)-propylamine hydrochloride

Cat. No. B1374678
M. Wt: 224.1 g/mol
InChI Key: HUCNHMSITIFDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Chloro-2-fluorophenyl)-propylamine hydrochloride” is a chemical compound. It is also known as “(4-chloro-2-fluorophenyl)hydrazine hydrochloride” with the CAS Number: 64172-78-7 . The IUPAC name for this compound is “1-(4-chloro-2-fluorophenyl)hydrazine hydrochloride” and it has a molecular weight of 197.04 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of cycloadducts–pyrazoles were synthesized via 1,3-dipolar cycloaddition reactions of generated nitrilimines with N-(4-chloro-2-fluorophenyl)maleimide .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H6ClFN2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H . The canonical SMILES representation is: C1=CC(=C(C=C1Cl)F)NN.Cl .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 197.03 g/mol . It is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Fluorinated Biphenyls

1-(4-Chloro-2-fluorophenyl)-propylamine hydrochloride serves as a key intermediate in the synthesis of fluorinated biphenyl compounds, which are crucial for the development of pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability. Qiu et al. (2009) developed a practical method for preparing 2-fluoro-4-bromobiphenyl, a compound of interest in manufacturing non-steroidal anti-inflammatory drugs, from related fluorinated anilines, which could potentially involve derivatives like 1-(4-Chloro-2-fluorophenyl)-propylamine hydrochloride in its synthetic pathway (Qiu, Gu, Zhang, & Xu, 2009).

Ligands for D2-like Receptors

The structural framework of 1-(4-Chloro-2-fluorophenyl)-propylamine hydrochloride is relevant to the development of arylcycloalkylamines, which include pharmacophoric groups found in antipsychotic agents. Sikazwe et al. (2009) explored the contributions of arylalkyl substituents, akin to the structure of 1-(4-Chloro-2-fluorophenyl)-propylamine hydrochloride, to the potency and selectivity of synthesized agents at D2-like receptors, highlighting its potential application in neuropsychiatric drug development (Sikazwe et al., 2009).

Fluoroalkylation in Aqueous Media

1-(4-Chloro-2-fluorophenyl)-propylamine hydrochloride might be involved in fluoroalkylation reactions, particularly in the incorporation of fluorinated groups into organic molecules. Song et al. (2018) reviewed the progress of aqueous fluoroalkylation, emphasizing the environmental and synthetic advantages of introducing fluorinated moieties into organic compounds, which could be facilitated by intermediates like 1-(4-Chloro-2-fluorophenyl)-propylamine hydrochloride (Song, Han, Zhao, & Zhang, 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P280, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN.ClH/c1-2-9(12)7-4-3-6(10)5-8(7)11;/h3-5,9H,2,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCNHMSITIFDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-fluoro-phenyl)-propylamine, hydrochloride

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